N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
Description
This compound features a pyrimidinone core substituted with a 4-fluorobenzamide group at position 5 and a thioether-linked 3-nitrophenylacetamide moiety at position 2. Pyrimidinone derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties .
Properties
Molecular Formula |
C19H15FN6O5S |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H15FN6O5S/c20-11-6-4-10(5-7-11)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-12-2-1-3-13(8-12)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29) |
InChI Key |
HQWJWNDTAXJDOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the nitrophenyl and fluorobenzamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro and amino derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone Derivatives with Sulfur-Containing Substituents
- N-(4-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide (BP 27449935660-75-6)
- Structural Differences : Replaces the thioethyl-3-nitrophenylacetamide group with a methylthio moiety and lacks the 4-fluorobenzamide.
- Implications : The methylthio group may reduce redox sensitivity compared to the thioether in the target compound. The absence of fluorine could decrease metabolic stability .
Fluorinated Pyrimidine-Based Sulfonamides and Benzamides
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) Structural Similarities: Contains a 4-fluorobenzamide group and fluorinated aromatic systems. Key Data: Melting point = 175–178°C; molecular weight = 589.1 g/mol. Comparison: The chromenone-pyrazolopyrimidine scaffold may enhance π-π stacking interactions versus the pyrimidinone core in the target compound .
Thiazole and Pyrimidine Hybrids
- N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (923121-43-1) Structural Contrasts: Replaces the pyrimidinone ring with a thiazole and incorporates a pivalamide group. Impact: Thiazole’s electron-rich nature may alter binding affinity compared to pyrimidinone. The 2,6-difluorobenzyl group could improve membrane permeability .
Hydrogen Bonding and Conformation
- The target compound’s pyrimidinone core likely adopts a planar conformation, similar to N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), which exhibits intramolecular N–H⋯N hydrogen bonding. Such interactions stabilize crystal packing and may influence solubility .
Substituent Effects
- Fluorine : Present in both the target compound and Example 53 (), fluorine enhances lipophilicity and metabolic resistance.
Biological Activity
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyrimidine ring, a benzamide moiety, and a nitrophenyl group, contributing to its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H16N6O5S
- Molecular Weight : 440.4 g/mol
- CAS Number : 888413-94-3
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial activity , particularly against various bacterial strains. Its mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for microbial survival and proliferation.
Antimicrobial Properties
-
Antibacterial Activity :
- The compound has been tested against both Gram-positive and Gram-negative bacteria. Studies show that it exhibits significant inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli.
- For instance, a related study highlighted that compounds with similar structural features demonstrated effective antibacterial activity, with minimum inhibitory concentration (MIC) values indicating potent effects against target bacteria .
-
Antifungal Activity :
- Preliminary investigations suggest potential antifungal properties against pathogens like Candida albicans. The presence of the nitrophenyl group is particularly significant in enhancing this activity.
The biological activity of this compound likely involves:
-
Enzyme Inhibition : The compound may bind to active sites on enzymes critical for bacterial metabolism, thereby inhibiting their function.
Target Enzyme Effect DNA gyrase Inhibition of DNA replication RNA polymerase Disruption of transcription processes
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antibacterial Activity :
- Structure Activity Relationship (SAR) :
- In Vitro Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
